VU0463271, chemically named N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a synthetic organic compound primarily recognized for its role as a selective antagonist of the K+-Cl- cotransporter isoform 2 (KCC2) [, , , , , , ]. This selective inhibition makes it a valuable tool in scientific research, particularly in the fields of neuroscience and physiology, for investigating the role of KCC2 in various physiological and pathological processes.
VU0463271 is classified as a KCC2 inhibitor, with an IC50 value of 61 nM, indicating its potency against this specific transporter. It exhibits over 100-fold selectivity against the Na-K-2Cl cotransporter 1 (NKCC1) and shows no significant activity against a broad panel of other receptors, ion channels, and transporters . This selectivity makes it a valuable tool in research focused on chloride homeostasis in neurons.
The synthesis of VU0463271 involves several key steps. Initially, the synthesis begins with the preparation of the intermediate compound, N-cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide. The reaction conditions typically require solvents such as dimethyl sulfoxide (DMSO) along with reagents like potassium carbonate (K2CO3) and thionyl chloride (SOCl2). The final product is purified through methods such as recrystallization or chromatography to achieve high purity levels (≥98%) .
The molecular structure of VU0463271 can be represented by its chemical formula and structural formula. It features a cyclopropyl group, a thiazole ring, and a pyridazine moiety, contributing to its unique properties as a KCC2 inhibitor.
Property | Value |
---|---|
Chemical Name | N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide |
Molecular Formula | C19H18N4OS2 |
Molecular Weight | 382.5 g/mol |
CAS Number | 1391737-01-1 |
Purity | ≥98% |
The InChI Key for VU0463271 is DPONSKCACOZTGN-UHFFFAOYSA-N, which can be used for database searches to find more information about its properties and applications .
VU0463271 undergoes various chemical reactions that can alter its structure or functionality. Notable reactions include:
These reactions are essential for understanding the compound's reactivity and potential modifications for further research.
VU0463271 primarily targets KCC2, acting as a potent inhibitor that disrupts the normal function of this transporter. By inhibiting KCC2, VU0463271 leads to increased intracellular chloride concentration, resulting in a reversible depolarizing shift in the equilibrium potential for gamma-aminobutyric acid (GABA) signaling in neurons. This mechanism enhances neuronal excitability and alters synaptic transmission dynamics.
The pharmacokinetics of VU0463271 indicate a moderate-to-high clearance rate in animal models, specifically noted at 57 mL/min/kg following intravenous administration.
VU0463271 possesses several physical and chemical properties that are relevant for its application in research:
The compound's stability and solubility characteristics make it suitable for various biochemical assays involving neuronal cells .
VU0463271 has significant applications in neuroscience research, particularly concerning epilepsy and other neurological disorders where KCC2 function is compromised. By selectively inhibiting KCC2, researchers can investigate the underlying mechanisms of GABAergic dysfunction and its contribution to excitatory states within neuronal networks. This compound serves as a critical tool for studying the role of chloride homeostasis in synaptic transmission and excitability .
The neuron-specific K⁺-Cl⁻ cotransporter 2 (KCC2, SLC12A5) is the primary chloride extruder in mature central neurons, maintaining low intracellular chloride concentrations ([Cl⁻]ᵢ) essential for fast hyperpolarizing inhibition mediated by γ-aminobutyric acid (GABA) and glycine receptors [5] [8]. KCC2 utilizes the potassium gradient generated by Na⁺/K⁺-ATPase to drive Cl⁻ efflux against its electrochemical gradient. This function establishes a negative reversal potential for GABAₐ receptors (EGABA), typically between -70 mV and -80 mV, enabling GABAergic hyperpolarization and neuronal inhibition [2] [8]. Developmentally, KCC2 expression increases postnatally, coinciding with the shift from depolarizing to hyperpolarizing GABA responses—a transition critical for circuit maturation and stability [5] [8]. Structurally, KCC2 contains 12 transmembrane domains with large intracellular N- and C-termini harboring phosphorylation sites (e.g., Ser940, Thr1007) that regulate transport activity, membrane trafficking, and oligomerization (monomers to tetramers) [5]. Beyond ion transport, KCC2 scaffolds actin cytoskeletal proteins in dendritic spines, influencing spine morphogenesis and glutamatergic synapse stability [5].
Table 1: Key Functional Properties of KCC2
Property | Description | Functional Implication |
---|---|---|
Transport Mechanism | Electroneutral K⁺-Cl⁻ cotransport (K⁺:Cl⁻ stoichiometry = 1:1) | Establishes low [Cl⁻]ᵢ for hyperpolarizing GABA/Glycine responses |
Developmental Shift | Upregulated postnatally (parallels GABA polarity transition) | Enables mature inhibitory neurotransmission |
Structural Domains | N-/C-terminal cytoplasmic tails with phosphorylation sites (e.g., Ser940, Thr1007) | Regulation of transport kinetics, membrane trafficking, oligomerization |
Non-Transport Functions | Binds actin-associated proteins (e.g., 4.1N, spectrin) in dendritic spines | Stabilizes dendritic spines and excitatory synapses |
Early efforts to modulate KCC2 relied on loop diuretics like furosemide and bumetanide. While bumetanide selectively targets Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1), furosemide inhibits both NKCC1 and KCC2 with poor selectivity and potency (IC₅₀ ≈ 5–25 mM for KCC2) [2] [7]. Furosemide’s low blood-brain barrier permeability and off-target effects on carbonic anhydrase and GABAₐ receptors complicated mechanistic studies in vivo [7] [8]. Paradoxically, despite inhibiting KCC2, furosemide exhibited antiseizure effects in models like low-Mg²⁺-induced hippocampal epileptiform activity, likely due to nonspecific actions on glial pH regulation or excitatory neurotransmission [2] [7]. This contradiction obscured KCC2’s role in neuronal excitability and highlighted the need for selective pharmacological tools to dissect KCC2-specific functions in health and disease [7].
VU0463271 (N-cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide) emerged from a targeted drug discovery effort to develop potent, brain-penetrant KCC2 antagonists [1] [6] [10]. Optimized from earlier leads like ML077, VU0463271 exhibits:
Table 2: Comparative Profile of KCC2 Inhibitors
Parameter | Furosemide | VU0463271 |
---|---|---|
KCC2 IC₅₀ | ~5–25 mM | 61 nM |
NKCC1 Inhibition | Significant (IC₅₀ ~25 µM) | Minimal (>100-fold selectivity) |
Off-Target Activity | Carbonic anhydrase, GABAₐ receptors | None detected (at 10 µM) |
Brain Penetrance | Low | Moderate (validated in vivo) |
Validation studies confirmed that VU0463271 rapidly depolarizes EGABA (e.g., +36 mV shift in HEK cells expressing KCC2) and increases [Cl⁻]ᵢ from 10.2 mM to 40.3 mM within minutes [2] [7]. In hippocampal neurons, it transforms GABAergic signaling from inhibitory to excitatory, enhancing neuronal spiking and network synchrony [2] [7]. This precision established VU0463271 as the first rigorously validated tool for probing KCC2-dependent chloride dynamics in intact neural circuits.
Table 3: Experimental Validation of VU0463271
Study Model | Key Finding | Reference |
---|---|---|
HEK293 cells (hKCC2) | Shift in EGly from -71 mV to -35 mV (Δ[Cl⁻]ᵢ = 30.1 mM) | [2] |
Hippocampal neuron cultures | Reversible increase in spontaneous firing; depolarizing GABA responses | [7] |
Mouse hippocampal slices | Induction of epileptiform discharges in low-Mg²⁺ conditions | [7] |
In vivo hippocampal infusion | Rapid onset of rhythmic spike discharges on EEG | [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7